3-Hydroxy-alpha-methyl-DL-tyrosine

Description

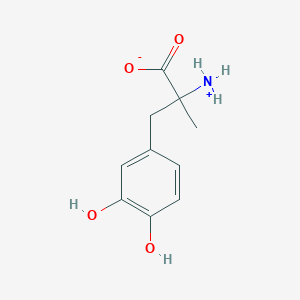

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCSPKMFHVPWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970356 | |

| Record name | (+/-)-Methyldopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-40-3, 555-30-6, 555-29-3 | |

| Record name | (±)-Methyldopa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Methyldopa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyldopa | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169916 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tyrosine, 3-hydroxy-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Methyldopa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-α-methyl-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-hydroxy-α-methyltyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLDOPA ANHYDROUS, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TD13T99R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 3-Hydroxy-alpha-methyl-DL-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-Hydroxy-alpha-methyl-DL-tyrosine, a compound synonymously known as methyldopa. The primary therapeutic action of methyldopa is centrally mediated, involving its metabolic conversion to a "false neurotransmitter," which ultimately leads to a reduction in sympathetic outflow from the central nervous system. This guide details the molecular pathways, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visualizations of the key mechanisms.

Core Mechanism of Action: The False Neurotransmitter Hypothesis

Methyldopa functions as a prodrug. Its antihypertensive properties are not due to the parent compound itself but are primarily mediated by its active metabolite, alpha-methylnorepinephrine.[1][2][3] The mechanism of action can be delineated into the following key steps within the central nervous system:

-

Uptake into Adrenergic Neurons: As an analog of L-DOPA, methyldopa is actively transported into central adrenergic neurons.

-

Metabolic Conversion: Once inside the neuron, methyldopa undergoes a two-step enzymatic conversion:

-

Decarboxylation: The enzyme L-aromatic amino acid decarboxylase (DOPA decarboxylase) converts methyldopa to alpha-methyldopamine.

-

Hydroxylation: Dopamine β-hydroxylase then converts alpha-methyldopamine to alpha-methylnorepinephrine.[3]

-

-

Vesicular Storage and Release: Alpha-methylnorepinephrine is subsequently stored in presynaptic vesicles, where it displaces endogenous norepinephrine.

-

Alpha-2 Adrenergic Receptor Agonism: Upon neuronal depolarization, alpha-methylnorepinephrine is released into the synaptic cleft. It then acts as a potent agonist at presynaptic alpha-2 adrenergic receptors.[3]

-

Inhibition of Sympathetic Outflow: The stimulation of these inhibitory alpha-2 autoreceptors leads to a decrease in the release of norepinephrine from the presynaptic neuron. This reduction in central sympathetic outflow results in diminished peripheral vascular resistance and a consequent lowering of blood pressure.[2][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic conversion of methyldopa and the subsequent signaling cascade, along with a typical experimental workflow for its evaluation.

Caption: Metabolic pathway of methyldopa to its active form and its action on presynaptic alpha-2 adrenergic receptors.

Caption: A typical workflow for the preclinical and clinical evaluation of methyldopa's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data related to the effects of methyldopa and its active metabolite.

Table 1: Clinical Efficacy of Methyldopa in Primary Hypertension

| Parameter | Value | Reference |

| Daily Dose Range | 500 - 2250 mg | [5][6] |

| Mean Systolic Blood Pressure Reduction | 13 mmHg (95% CI: 6-20) | [5][6] |

| Mean Diastolic Blood Pressure Reduction | 8 mmHg (95% CI: 4-13) | [5][6] |

| Onset of Action (Oral) | 3 - 6 hours | [7] |

| Duration of Action (Oral) | 12 - 24 hours | [7] |

Table 2: Pharmacological Parameters of Methyldopa and its Metabolite

| Parameter | Compound | Value | Species | Reference |

| Bioavailability | Methyldopa | ~42% | Human | [1] |

| Elimination Half-life | Methyldopa | 1.5 - 2 hours | Human | [1] |

| Receptor Selectivity | Alpha-methylnorepinephrine | Selective alpha-2 adrenergic agonist | N/A | [8] |

| Vasoconstrictor Potency vs. Norepinephrine (Renal) | Alpha-methylnorepinephrine | Less potent | Dog | [9][10] |

| Vasoconstrictor Potency vs. Norepinephrine (Mesenteric) | Alpha-methylnorepinephrine | Equipotent | Dog | [10] |

Note: Specific Ki values for alpha-methylnorepinephrine at alpha-2 adrenergic receptor subtypes are not consistently reported in publicly available literature.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of methyldopa.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

This protocol is used to determine the binding affinity (Ki) of alpha-methylnorepinephrine for alpha-2 adrenergic receptors.[11][12][13][14]

-

Objective: To quantify the interaction between alpha-methylnorepinephrine and alpha-2 adrenergic receptors.

-

Materials:

-

Cell membranes expressing the alpha-2 adrenergic receptor subtype of interest.

-

Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).

-

Unlabeled alpha-methylnorepinephrine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Isolate cell membranes from tissues or cultured cells expressing the receptor.

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled alpha-methylnorepinephrine. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known alpha-2 antagonist).

-

Filtration: After incubation to equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of alpha-methylnorepinephrine to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

In Vivo Measurement of Sympathetic Nerve Activity in Rats

This protocol allows for the direct measurement of the effect of methyldopa on sympathetic outflow.[15][16][17]

-

Objective: To assess the impact of methyldopa administration on the electrical activity of sympathetic nerves.

-

Materials:

-

Anesthetized or conscious rat model (e.g., Spontaneously Hypertensive Rat).

-

Bipolar platinum-iridium electrodes.

-

High-impedance amplifier and data acquisition system.

-

Methyldopa solution for administration (e.g., intraperitoneal injection).

-

-

Procedure:

-

Surgical Preparation: Anesthetize the rat and, through a retroperitoneal or abdominal incision, isolate a sympathetic nerve bundle (e.g., renal or splanchnic nerve).

-

Electrode Implantation: Carefully place the bipolar electrodes around the isolated nerve and secure them with a silicone-based adhesive.

-

Baseline Recording: Record baseline sympathetic nerve activity (SNA), along with arterial blood pressure and heart rate.

-

Drug Administration: Administer methyldopa at the desired dose.

-

Post-Drug Recording: Continuously record SNA, blood pressure, and heart rate for a defined period following drug administration.

-

Data Analysis: Rectify and integrate the raw SNA signal. Express the change in SNA as a percentage of the baseline activity. Correlate changes in SNA with changes in blood pressure and heart rate.

-

In Vivo Microdialysis for Neurotransmitter Monitoring

This technique is used to measure the levels of methyldopa, its metabolites, and endogenous neurotransmitters in specific brain regions.[3][18][19][20][21]

-

Objective: To monitor the pharmacokinetics of methyldopa and its pharmacodynamic effects on neurotransmitter release in the brain.

-

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-EC).

-

-

Procedure:

-

Probe Implantation: Under anesthesia, use a stereotaxic frame to implant a microdialysis probe into the target brain region (e.g., hypothalamus or brainstem).

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

-

Sample Collection: Collect the dialysate, which contains molecules that have diffused from the extracellular fluid across the probe's semipermeable membrane, into a fraction collector at regular intervals.

-

Drug Administration: Administer methyldopa systemically.

-

Analysis: Analyze the collected dialysate samples using HPLC-EC to quantify the concentrations of methyldopa, alpha-methylnorepinephrine, norepinephrine, and other relevant neurochemicals.

-

Data Interpretation: Correlate the temporal changes in drug and neurotransmitter concentrations with physiological responses.

-

Conclusion

This compound, or methyldopa, exerts its antihypertensive effects through a well-established "false neurotransmitter" mechanism. Its conversion to alpha-methylnorepinephrine in the central nervous system and subsequent agonism at presynaptic alpha-2 adrenergic receptors leads to a reduction in sympathetic outflow. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other centrally acting antihypertensive agents. A thorough understanding of these mechanisms is crucial for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. lifelinkr.com [lifelinkr.com]

- 3. Study of the evolution of blood and striatal levels of methyldopa: a microdialysis study in sinaortic denervated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Methyldopa for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methyldopa dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 8. alpha-Methylnorepinephrine, a selective alpha2-adrenergic agonist for cardiac resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of methyldopa treatment on peripheral sympathetic nerve function in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the mechanism of the cardiovascualr effects of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantifying Acute Changes in Renal Sympathetic Nerve Activity in Response to Central Nervous System Manipulations in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recording sympathetic nerve activity chronically in rats: surgery techniques, assessment of nerve activity, and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo pharmacokinetics of levodopa and 3-O-methyldopa in muscle. A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic and pharmacodynamic alterations of methyldopa in rats with aortic coarctation. A study using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Neurobiological Role of alpha-Methyl-m-tyrosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the neurobiological function of alpha-methyl-m-tyrosine (AMMT). Due to the limited availability of direct research on AMMT, this document leverages the extensive data on its structural isomer, alpha-methyl-p-tyrosine (AMPT), to provide a foundational understanding of its likely mechanisms and effects. The guide covers the core principles of catecholamine synthesis inhibition, the concept of false neurotransmitters, and potential research applications. Detailed experimental protocols and quantitative data, primarily derived from studies on AMPT, are presented to serve as a practical reference for researchers. Visual diagrams of key pathways and experimental workflows are included to facilitate comprehension.

Introduction

Alpha-methyl-m-tyrosine (AMMT) is a synthetic amino acid derivative and a structural isomer of the well-characterized compound alpha-methyl-p-tyrosine (AMPT).[1][2] While both molecules are recognized as inhibitors of catecholamine synthesis, the vast majority of neurobiological research has focused on the para-isomer, AMPT (also known as metirosine).[1][3][4] This guide aims to elucidate the function of AMMT in neurobiology by drawing parallels with and distinctions from AMPT, providing a comprehensive resource for researchers and drug development professionals.

The primary mechanism of action for this class of compounds is the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][3] By blocking this initial step, these compounds effectively reduce the overall levels of these crucial neurotransmitters in the central and peripheral nervous systems.[1][5]

Mechanism of Action

Inhibition of Catecholamine Synthesis

The principal neurobiological function of alpha-methyl-amino acids like AMMT and AMPT is the inhibition of catecholamine synthesis. This is achieved through the competitive inhibition of tyrosine hydroxylase (TH), the enzyme that converts L-tyrosine to L-DOPA.[1][3] This is the rate-limiting step in the catecholamine synthesis pathway.

dot

Caption: Inhibition of the catecholamine synthesis pathway by AMMT.

The Concept of False Neurotransmitters

A key distinction in the metabolic fate of AMMT compared to AMPT is its potential to act as a precursor to a "false neurotransmitter."[6] A false neurotransmitter is a compound that mimics a natural neurotransmitter, is stored in synaptic vesicles, and is released upon neuronal stimulation, but it typically has a weaker or different effect on postsynaptic receptors.[6] In the case of AMMT, it can be metabolized to metaraminol, which acts as an α-adrenergic agonist.

dot

References

Metyrosine in Dopamine Depletion Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metyrosine, a competitive inhibitor of the enzyme tyrosine hydroxylase, serves as a powerful pharmacological tool in neuroscience research to induce a state of dopamine depletion. By blocking the rate-limiting step in catecholamine biosynthesis, metirosine allows for the controlled investigation of dopamine's role in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of the use of metirosine in dopamine depletion studies, detailing its mechanism of action, experimental protocols, and methods for quantitative analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively design and execute studies involving metirosine-induced dopamine depletion.

Core Mechanism of Action

Metyrosine, also known as α-methyl-p-tyrosine (AMPT), exerts its effects by competitively inhibiting tyrosine hydroxylase (TH).[1][2] TH is the critical enzyme that catalyzes the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the biosynthesis of all catecholamines, including dopamine, norepinephrine, and epinephrine.[3][4] By binding to the active site of TH, metirosine prevents the natural substrate, L-tyrosine, from being hydroxylated.[5] This enzymatic blockade leads to a significant reduction in the synthesis and subsequent levels of dopamine and other catecholamines in the central and peripheral nervous systems.[1][6] The depletion of catecholamines is dose-dependent and reversible, with levels returning to baseline within a few days after discontinuation of the drug.[3]

Signaling Pathway: Dopamine Synthesis and the Action of Metyrosine

The following diagram illustrates the biochemical pathway of dopamine synthesis and the specific point of inhibition by metirosine.

Quantitative Data on Metyrosine-Induced Dopamine Depletion

The efficacy of metirosine in depleting dopamine varies depending on the animal model, dosage, administration route, and the specific brain region being analyzed. The following tables summarize quantitative data from various studies.

Table 1: Metyrosine Administration in Rodent Models

| Animal Model | Compound | Dosage | Administration Route | Brain Region | % Dopamine Depletion | Reference |

| Rat | α-methyl-p-tyrosine (AMPT) | 100 mg/kg | Intraperitoneal (i.p.) | Striatum | Not specified; immediate and long-lasting suppression of self-stimulation | [7] |

| Rat | α-methyl-p-tyrosine (AMPT) | 250 mg/kg | Intraperitoneal (i.p.) | Nucleus Accumbens | ~70% reduction in extracellular dopamine | [8] |

| Rat | α-methyl-p-tyrosine (AMPT) | 250 mg/kg | Intraperitoneal (i.p.) | Dorsal Striatum | ~40% reduction in extracellular dopamine | [8] |

| Mouse | α-methyl-p-tyrosine (AMPT) | 200 mg/kg | Not specified | Not specified | Suppressed hyperactivity induced by dexamphetamine | [7] |

| Mouse (MPTP model) | α-methyl-p-tyrosine methyl ester | Not specified | Intranasal | Striatum | Reversibly reduced striatal dopamine levels | [7] |

Table 2: Effects of Metyrosine on Catecholamine Synthesis in Humans

| Population | Dosage | Duration | Outcome Measure | % Reduction in Catecholamine Synthesis | Reference |

| Patients with pheochromocytoma | 1.0 - 4.0 g/day | 4 days to 10 months | Urinary catecholamines and metabolites | 50 - 80% | [9] |

| Patients with pheochromocytoma | Up to 1500 mg/day | Not specified | Urine catecholamine levels | Stepwise improvement | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving metirosine-induced dopamine depletion in rodent models.

General Animal Handling and Metyrosine Administration

Animal Models: Male Wistar or Sprague-Dawley rats (250-300g) or C57BL/6 mice are commonly used.[7] Animals should be housed in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment to allow for acclimatization.[7]

Metyrosine Preparation: Metyrosine (or its ester form, which can have different solubility properties) is typically dissolved in a vehicle such as sterile 0.9% saline.[7] The concentration should be calculated to achieve the desired dose in a manageable injection volume (e.g., < 10 ml/kg for rats).[10]

Administration Route: Intraperitoneal (i.p.) injection is the most common route of administration in rodents.[7][10] The injection should be made into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[11][12]

Experimental Workflow for a Dopamine Depletion Study

The following diagram outlines a typical workflow for a study investigating the effects of metirosine-induced dopamine depletion.

Measurement of Dopamine Levels

HPLC-ECD is a highly sensitive and widely used method for quantifying dopamine and its metabolites in brain tissue homogenates.[1][13][14]

Protocol for Brain Tissue Analysis:

-

Tissue Collection and Homogenization: Following the experimental period, animals are euthanized, and the brain region of interest (e.g., striatum, nucleus accumbens) is rapidly dissected on ice.[15] The tissue is weighed and homogenized in a cold solution of 0.1 M perchloric acid (PCA) to precipitate proteins and prevent dopamine degradation.[2][15]

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 14,000 rpm for 15 minutes at 4°C) to pellet the precipitated proteins.[13]

-

Supernatant Collection: The supernatant, containing dopamine and other small molecules, is carefully collected.[13]

-

HPLC-ECD Analysis: A small volume of the supernatant is injected into the HPLC system.[15] The compounds are separated on a reverse-phase C18 column and detected by an electrochemical detector set at an appropriate oxidation potential for dopamine.[2][15] The concentration of dopamine is determined by comparing the peak area to a standard curve of known dopamine concentrations.[15]

In vivo microdialysis allows for the measurement of extracellular dopamine levels in awake, freely moving animals, providing real-time information on dopamine dynamics.[5][16][17]

Protocol for In Vivo Microdialysis:

-

Probe Implantation: Under anesthesia, a microdialysis guide cannula is stereotaxically implanted into the target brain region.[5][18] Animals are allowed to recover for at least 48 hours.[5]

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[5][19]

-

Baseline Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.[5]

-

Metirosine Administration: Metirosine is administered systemically (e.g., i.p.).[5]

-

Post-Treatment Sample Collection: Dialysate collection continues to monitor the changes in extracellular dopamine concentration following metirosine administration.[5]

-

Sample Analysis: The collected dialysates are analyzed for dopamine content using HPLC-ECD.[17]

Behavioral Assessments

Following metirosine-induced dopamine depletion, a variety of behavioral tests can be conducted to assess the functional consequences.

Common Behavioral Tests:

-

Locomotor Activity: Open-field tests are used to measure changes in spontaneous movement, as dopamine depletion is expected to reduce locomotor activity.[7]

-

Rotarod Test: This test assesses motor coordination and balance, which can be impaired by dopamine depletion.[20]

-

Catalepsy Test: The bar test is used to measure catalepsy, a state of motor immobility, which is a classic sign of severe dopamine depletion.

-

Tests of Motivation and Reward: Operant conditioning tasks can be used to assess the effects of dopamine depletion on motivated behaviors.

Conclusion

Metirosine is an invaluable tool for researchers studying the role of dopamine in the brain. By providing a reliable method for inducing a temporary and reversible state of dopamine depletion, it allows for the investigation of the neurochemical and behavioral consequences of reduced dopaminergic neurotransmission. The protocols and data presented in this guide offer a solid foundation for the design and implementation of rigorous and reproducible dopamine depletion studies. Careful consideration of the animal model, dosage, and analytical methods is crucial for obtaining meaningful and interpretable results.

References

- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 2. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Metyrosine used for? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. drugs.com [drugs.com]

- 7. benchchem.com [benchchem.com]

- 8. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 10. animalcare.ubc.ca [animalcare.ubc.ca]

- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biochemical Properties of Alpha-Methyl-m-Tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of alpha-methyl-m-tyrosine (α-MMT). Due to the limited availability of detailed data for the meta isomer, this guide also presents a comparative analysis with the well-characterized para isomer, alpha-methyl-p-tyrosine (α-MPT or metyrosine). While both are analogs of the amino acid tyrosine, their interactions with the catecholamine biosynthetic pathway are fundamentally different. α-MPT acts as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. In contrast, α-MMT serves as a substrate for this pathway, leading to the formation of a "false neurotransmitter." This guide details their mechanisms of action, metabolic fates, and effects on neurotransmitter systems, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

Introduction

Alpha-methylated amino acids are valuable tools in neuropharmacology and drug development for their ability to modulate neurotransmitter systems. Alpha-methyl-m-tyrosine and its para isomer are structural analogs of L-tyrosine, the precursor for the catecholamines dopamine, norepinephrine, and epinephrine. Their distinct biochemical behaviors offer unique opportunities for studying and manipulating catecholaminergic signaling. This guide focuses on the lesser-known α-MMT and uses the extensively studied α-MPT as a benchmark for comparison.

Physicochemical Properties

A clear distinction in the chemical structure between the two isomers underlies their different biochemical activities.

| Property | alpha-Methyl-m-tyrosine | alpha-Methyl-p-tyrosine (Metyrosine) |

| Synonyms | α-MMT, 3-Hydroxy-α-methylphenylalanine | α-MPT, Metyrosine, Demser |

| CAS Number | 305-96-4[1][2] | 672-87-7 (L-isomer)[3] |

| Molecular Formula | C₁₀H₁₃NO₃[1][2] | C₁₀H₁₃NO₃[3] |

| Molecular Weight | 195.22 g/mol [1][2] | 195.22 g/mol [3] |

| Appearance | Crystals from methanol | Solid |

| Melting Point | Decomposes at 296-297°C[2] | 312.5 °C |

| Solubility | Data not readily available | Very slightly soluble in water |

Biochemical Properties and Mechanism of Action

The primary biochemical divergence between α-MMT and α-MPT lies in their interaction with the enzymes of the catecholamine synthesis pathway.

Alpha-Methyl-p-Tyrosine (Metyrosine): An Inhibitor of Catecholamine Synthesis

Alpha-methyl-p-tyrosine is a well-established competitive inhibitor of tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of tyrosine to L-DOPA.[4][5][6] This is the rate-limiting step in the biosynthesis of all catecholamines.[5] By blocking this initial step, α-MPT effectively reduces the overall production of dopamine, norepinephrine, and epinephrine.[6] This inhibitory action is the basis for its clinical use in managing conditions of catecholamine excess, such as pheochromocytoma.[7]

Alpha-Methyl-m-Tyrosine: A Substrate for a "False Neurotransmitter" Pathway

In stark contrast to its para isomer, alpha-methyl-m-tyrosine is not a primary inhibitor of tyrosine hydroxylase. Instead, it is recognized as a substrate by the enzymes of the catecholamine biosynthetic pathway. This leads to its conversion into downstream metabolites that act as "false neurotransmitters."[8] A false neurotransmitter is a compound that mimics the endogenous neurotransmitter, is stored in synaptic vesicles, and is released upon neuronal stimulation, but it typically has a weaker effect on postsynaptic receptors.[8]

The metabolic cascade for α-MMT is as follows:

-

Decarboxylation: α-MMT is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form alpha-methyl-m-tyramine.

-

Hydroxylation: Alpha-methyl-m-tyramine is then hydroxylated by dopamine β-hydroxylase (DBH) to produce metaraminol.

Metaraminol is the primary active metabolite and acts as a sympathomimetic agent, primarily through the displacement of norepinephrine from storage vesicles and, to a lesser extent, by directly stimulating adrenergic receptors.[9]

Signaling Pathways

The following diagram illustrates the differential processing of α-MPT and α-MMT within the catecholamine biosynthesis pathway.

Quantitative Data

| Parameter | Value | Organism/System | Reference |

| α-MPT Catecholamine Synthesis Inhibition | 35-80% reduction in urinary catecholamines | Humans (pheochromocytoma patients) | [3][7] |

| α-MPT Dosage for Inhibition | 1-4 g/day | Humans | [7] |

| α-MPT Time to Maximum Effect | 2-3 days | Humans | [3] |

| α-MPT Duration of Effect | Catecholamine levels return to baseline 3-4 days after discontinuation | Humans | [7] |

| α-MMT Decarboxylation Rate Constant (as [18F]6-fluoro-L-m-tyrosine) | 0.0108 min⁻¹ | Human brain (striatum) | [10] |

Experimental Protocols

Detailed experimental protocols specifically for alpha-methyl-m-tyrosine are limited. The following are representative protocols adapted from studies on related compounds.

In Vivo Assessment of Catecholamine Depletion by α-MPT (Adapted)

This protocol is based on methodologies used to study the effects of α-MPT on brain catecholamine levels in rodents.

Procedure:

-

Animal Model: Male Wistar rats (250-300g) are commonly used.[11]

-

Drug Preparation: Dissolve α-MPT in 0.9% saline.

-

Administration: Administer the α-MPT solution or vehicle via intraperitoneal (i.p.) injection.

-

Tissue Collection: At specified time points post-injection, euthanize the animals, and rapidly dissect the brain regions of interest on ice.

-

Sample Preparation: Homogenize the tissue in a solution such as 0.1 M perchloric acid to precipitate proteins and stabilize the catecholamines.

-

Analysis: After centrifugation, analyze the supernatant for dopamine, norepinephrine, and their metabolites using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[4][8][12][13]

In Vitro Tyrosine Hydroxylase Inhibition Assay (Adapted)

This protocol can be used to determine the inhibitory potential of compounds like α-MPT on tyrosine hydroxylase activity.

Procedure:

-

Enzyme Source: Purified tyrosine hydroxylase or a crude tissue homogenate from a catecholamine-rich region (e.g., adrenal medulla or striatum).

-

Reaction Mixture: Prepare a reaction buffer containing the enzyme, the substrate L-tyrosine, the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄), and catalase.[14]

-

Inhibitor Addition: Add varying concentrations of the test compound (e.g., α-MPT) to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding perchloric acid.

-

Product Quantification: Measure the amount of L-DOPA produced using HPLC-ECD.[14] The inhibitory potency (e.g., IC₅₀) can then be calculated. A real-time colorimetric assay can also be adapted for high-throughput screening.[5][10]

Analysis of α-MMT and its Metabolites by HPLC (Hypothetical)

This protocol is a hypothetical adaptation for the analysis of α-MMT and its primary metabolite, metaraminol.

Procedure:

-

Sample Collection: Collect biological samples (e.g., plasma, urine, or tissue homogenates) from subjects administered α-MMT.

-

Sample Preparation:

-

Plasma/Serum: Protein precipitation with a solvent like acetonitrile or perchloric acid.[15]

-

Urine: Dilution and filtration. For cleaner samples, solid-phase extraction (SPE) can be employed.

-

-

HPLC System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) with an organic modifier (e.g., methanol or acetonitrile).

-

Detection: Electrochemical detection (ECD) is highly sensitive for catecholic compounds. UV detection can also be used.

-

Quantification: Use external standards of α-MMT and metaraminol to create a calibration curve for quantification. An internal standard should be used to correct for variations in extraction and injection.

Discussion and Future Directions

The biochemical properties of alpha-methyl-m-tyrosine present a fascinating contrast to its well-known para isomer. While α-MPT serves as a classic enzyme inhibitor, α-MMT acts as a prodrug for the false neurotransmitter metaraminol. This distinction has significant implications for their respective pharmacological effects.

The lack of comprehensive quantitative data on the interaction of α-MMT with AADC and DBH represents a significant knowledge gap. Future research should focus on determining the kinetic parameters (Kₘ and Vₘₐₓ) of α-MMT and its metabolites with these enzymes. Such studies would provide a more precise understanding of the efficiency of the false neurotransmitter pathway.

Furthermore, detailed in vivo studies are needed to quantify the conversion of α-MMT to metaraminol and to correlate these levels with physiological responses. The development of validated analytical methods, such as the hypothetical HPLC protocol described, will be crucial for these investigations.

For drug development professionals, the concept of using α-MMT as a targeted delivery system for a sympathomimetic agent is an intriguing area for exploration. Understanding the structure-activity relationships of different isomers of alpha-methylated amino acids can inform the design of novel therapeutics with specific modulatory effects on catecholaminergic systems.

Conclusion

Alpha-methyl-m-tyrosine and alpha-methyl-p-tyrosine, despite their structural similarity, exhibit divergent biochemical properties. α-MPT is a direct inhibitor of catecholamine synthesis, while α-MMT is a substrate that leads to the formation of the false neurotransmitter metaraminol. While the pharmacology of α-MPT is well-documented, further research is required to fully elucidate the quantitative biochemical and in vivo effects of α-MMT. This guide provides a foundational understanding for researchers and scientists to explore the unique properties of this lesser-studied compound and its potential applications in neuroscience and pharmacology.

References

- 1. safercare.vic.gov.au [safercare.vic.gov.au]

- 2. emed.ie [emed.ie]

- 3. jasco-global.com [jasco-global.com]

- 4. glsciences.com [glsciences.com]

- 5. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 7. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

The Core of Catecholamine Control: A Technical Guide to Metirosine's Inhibition of Tyrosine Hydroxylase

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the mechanism, quantitative effects, and experimental protocols related to the inhibition of catecholamine synthesis by metirosine.

This document provides an in-depth exploration of metirosine, a potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the catecholamine synthesis pathway. By competitively blocking this crucial step, metirosine effectively reduces the production of dopamine, norepinephrine, and epinephrine. This guide serves as a technical resource, offering detailed information on its mechanism of action, pharmacokinetic properties, clinical efficacy with a focus on quantitative data, and established experimental protocols for its study.

Introduction: The Catecholamine Cascade and Its Regulation

Catecholamines are a class of monoamine neurotransmitters and hormones vital for regulating numerous physiological processes, including cardiovascular function, stress response, and metabolism.[1] The biosynthesis of these critical molecules originates from the amino acid L-tyrosine and proceeds through a series of enzymatic conversions.[2][3] The initial and rate-limiting step in this pathway is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosine hydroxylase (TH).[2] The subsequent steps involve the conversion of L-DOPA to dopamine, then to norepinephrine, and finally to epinephrine.[2][3]

Given its role as the pacemaker of this pathway, tyrosine hydroxylase is a key target for pharmacological intervention in conditions characterized by excessive catecholamine production, most notably pheochromocytoma, a rare tumor of the adrenal medulla.[1][4]

Metirosine: A Competitive Inhibitor of Tyrosine Hydroxylase

Metirosine, also known as α-methyl-p-tyrosine (AMPT), is a structural analog of tyrosine that acts as a competitive inhibitor of tyrosine hydroxylase.[1] By mimicking the natural substrate, metirosine binds to the active site of the enzyme, thereby preventing the conversion of tyrosine to L-DOPA and effectively downregulating the entire catecholamine synthesis cascade.[1] This inhibition leads to a significant reduction in the levels of circulating catecholamines and their metabolites.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Appearance | White, crystalline compound |

| Solubility | Very slightly soluble in water; practically insoluble in alcohol. Solubility increases in acidic or alkaline solutions. |

| pKa | 2.7 and 10.1 |

Table 1: Chemical and physical properties of Metirosine.

Quantitative Data on Metirosine's Efficacy

The clinical efficacy of metirosine in reducing catecholamine levels has been demonstrated in several studies. Administration of 1 to 4 grams of metirosine daily can decrease catecholamine synthesis by 35% to 80%, as measured by the total urinary excretion of catecholamines and their metabolites, such as metanephrines and vanillylmandelic acid (VMA).[5]

A multi-center clinical trial in Japan provided specific data on the efficacy of metirosine in patients with pheochromocytoma/paraganglioma (PPGL).[6] The primary endpoint was the proportion of patients who achieved at least a 50% reduction in urinary metanephrine (uMN) or normetanephrine (uNMN) levels from baseline.[6]

| Treatment Group | Percentage of Patients Achieving ≥50% Reduction in uMN or uNMN |

| All Patients | 31.3% |

| Preoperative Treatment | 66.7% |

| Chronic Treatment | 23.1% |

Table 2: Efficacy of Metirosine in Reducing Catecholamine Metabolites in Patients with Pheochromocytoma/Paraganglioma.[6]

While specific IC50 and Ki values for metirosine's inhibition of tyrosine hydroxylase are not consistently reported across publicly available literature, its mechanism as a competitive inhibitor is well-established.[1] The apparent potency of a competitive inhibitor is dependent on the concentration of the natural substrate, L-tyrosine.

Pharmacokinetic Profile of Metirosine

| Parameter | Description |

| Absorption | Well absorbed from the gastrointestinal tract following oral administration. |

| Tmax (Time to Peak Plasma Concentration) | 1-3 hours. |

| Half-life | Approximately 3-4 hours. |

| Metabolism | Minimally metabolized. |

| Excretion | Primarily excreted unchanged in the urine. |

Table 3: Pharmacokinetic properties of Metirosine.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the inhibitory effects of metirosine on tyrosine hydroxylase.

In Vitro Tyrosine Hydroxylase Inhibition Assay (HPLC-Based)

This protocol describes a method to determine the in vitro inhibitory activity of metirosine on tyrosine hydroxylase by quantifying the production of L-DOPA using high-performance liquid chromatography (HPLC).

Materials:

-

Purified or recombinant tyrosine hydroxylase

-

L-tyrosine (substrate)

-

Metirosine (inhibitor)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2)

-

Perchloric acid (to stop the reaction)

-

HPLC system with a C18 column and electrochemical or fluorescence detector

Procedure:

-

Preparation of Reagents: Prepare stock solutions of L-tyrosine, metirosine, BH4, catalase, and ferrous ammonium sulfate in the appropriate assay buffer.

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing the assay buffer, catalase, ferrous ammonium sulfate, and BH4.

-

Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme to the reaction mixture. Add varying concentrations of metirosine (or a vehicle control) to the respective tubes. Pre-incubate the mixture for 10-15 minutes at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-tyrosine to the mixture.

-

Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding a small volume of ice-cold perchloric acid.

-

Sample Preparation: Centrifuge the tubes to pellet the precipitated proteins. Collect the supernatant.

-

HPLC Analysis: Inject a defined volume of the supernatant into the HPLC system. Separate L-DOPA from other components on the C18 column using an appropriate mobile phase.

-

Quantification: Detect and quantify the L-DOPA peak using an electrochemical or fluorescence detector.

-

Data Analysis: Calculate the rate of L-DOPA formation for each concentration of metirosine. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the metirosine concentration to determine the IC50 value using non-linear regression analysis.

Visualizations: Pathways and Workflows

Catecholamine Synthesis Pathway and Metirosine Inhibition

Experimental Workflow for Characterizing Metirosine's Inhibitory Activity

Conclusion

Metirosine serves as a powerful tool for the therapeutic management of conditions involving catecholamine excess and as a valuable pharmacological agent for research into the catecholaminergic systems. Its well-defined mechanism of action as a competitive inhibitor of tyrosine hydroxylase, coupled with quantifiable effects on catecholamine synthesis, makes it a subject of continued interest in both clinical and research settings. This technical guide provides a foundational resource for professionals seeking to understand and investigate the intricate role of metirosine in the regulation of catecholamine biosynthesis.

References

Alpha-Methyl-p-Tyrosine: A Technical Guide to a Potent Tyrosine Hydroxylase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-Methyl-p-tyrosine (AMPT), also known as metyrosine, is a synthetic analog of the amino acid L-tyrosine. It functions as a potent and specific competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. This inhibition leads to a significant reduction in the levels of dopamine, norepinephrine, and epinephrine. Consequently, AMPT serves as an invaluable pharmacological tool in research for elucidating the roles of catecholamines in various physiological and pathological processes. Clinically, it is primarily used in the management of pheochromocytoma, a catecholamine-secreting tumor, to control hypertensive crises and other symptoms of catecholamine excess, particularly in preoperative settings. This document provides a comprehensive overview of AMPT's mechanism of action, quantitative efficacy, and detailed experimental protocols for its application in a research context.

Core Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

Catecholamine synthesis begins with the dietary amino acid L-tyrosine. The pivotal, rate-limiting step in this pathway is the hydroxylation of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by the enzyme tyrosine hydroxylase (TH).[1][2] AMPT is a structural analog of tyrosine and acts as a competitive inhibitor at the tyrosine-binding site of the TH enzyme.[3][4][5] By competing with the natural substrate, AMPT effectively blocks the conversion of tyrosine to L-DOPA, thereby preventing the synthesis of downstream catecholamines: dopamine, norepinephrine, and epinephrine.[3][6] This inhibition is reversible, with catecholamine levels typically returning to baseline 72 to 96 hours after discontinuation of the drug.[1][3]

Caption: Competitive inhibition of Tyrosine Hydroxylase by AMPT.

Quantitative Data on Efficacy and Dosing

The efficacy of AMPT in reducing catecholamine levels is dose-dependent. In clinical and preclinical settings, it demonstrates a significant impact on catecholamine synthesis.

Table 1: Efficacy of AMPT in Reducing Catecholamine Levels

| Subject | Dosage | Treatment Duration | Effect on Catecholamines | Reference(s) |

| Human (Pheochromocytoma) | 1.0 - 4.0 g/day | 4 days - 10 months | 50-80% inhibition of catecholamine synthesis.[7][8] | [7][8] |

| Human (Pheochromocytoma) | 600 - 4000 mg/day | Not specified | 20-79% reduction in total catecholamines.[3] | [3] |

| Human (Pheochromocytoma) | Started at 500 mg/day, up to 4000 mg/day | 12 weeks | ≥50% reduction in urinary metanephrine or normetanephrine achieved in 31.3% of patients. | [9] |

| Rat (Brain) | 1.02 mmoles/kg (i.p.) | 8 - 24 hours | Dopamine reduced to 14% of control; Norepinephrine reduced to 10% of control.[10] | [10] |

| Rat (Brain) | 0.407 mmoles/kg (i.p.) | 4 hours (peak) | Dopamine reduced to 38% of control; Norepinephrine reduced to 51% of control.[11] | [11] |

| Mouse (Spleen) | 300 mg/kg (i.p.) | 3 hours (peak) | Severe depletion of norepinephrine content, correlating with suppressed NK cell activity.[12] | [12] |

Table 2: Pharmacokinetic and In Vivo Dosing Information

| Parameter | Value / Observation | Species | Reference(s) |

| Clinical Dosing | |||

| Therapeutic Range | 600 - 3500 mg/day | Human | [13] |

| Max Dose | 4000 mg/day | Human | [14] |

| Onset of Action | Several hours | Human | [14] |

| Max Effect | 48 to 72 hours after oral administration | Human | [3] |

| Reversibility | Catecholamine levels return to normal 72-96 hours after discontinuation. | Human | [3] |

| Preclinical Dosing | |||

| Effective Dose (Rat) | 0.407 mmoles/kg (i.p.) for significant catecholamine depletion without prominent toxic effects.[10] | Rat | [10] |

| High Dose (Rat) | 1.02 mmoles/kg (i.p.) causes profound depletion but is associated with sedation and weight loss.[10] | Rat | [10] |

| Time to Max Inhibition | 30 minutes after administration for maximal inhibition of synthesis. | Rat | [11] |

| Duration (Low Dose) | Dopamine levels return to control at 16 hours; Norepinephrine at 12 hours.[10] | Rat | [10] |

| Duration (High Dose) | Catecholamine levels do not fully recover by 40 hours.[10] | Rat | [10] |

Experimental Protocols and Methodologies

AMPT is a cornerstone tool for investigating the function of catecholaminergic systems. Below are representative protocols for its use in a research setting.

Protocol: In Vivo Catecholamine Depletion in a Rodent Model

This protocol describes the general procedure for depleting central and peripheral catecholamines in rats or mice to study the behavioral or physiological consequences.

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be housed under standard conditions with ad libitum access to food and water.

-

AMPT Preparation: Prepare a solution of D,L-alpha-methyl-p-tyrosine methylester HCl in sterile 0.9% saline. A common dose for significant but sub-toxic effects is 0.407 mmoles/kg (approximately 80 mg/kg for the free base).[10][11] For more profound depletion, doses up to 250 mg/kg can be used.[15]

-

Administration: Administer the prepared AMPT solution via intraperitoneal (i.p.) injection.

-

Time Course: The maximal inhibition of catecholamine synthesis occurs rapidly (within 30 minutes).[11] However, the depletion of endogenous catecholamine levels takes longer, peaking approximately 4-8 hours post-injection.[10][11]

-

Sample Collection: At the desired time point post-injection (e.g., 4 hours), euthanize the animal according to approved institutional protocols. Rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) or peripheral tissues (e.g., spleen, adrenal glands) on ice.

-

Sample Processing: Immediately freeze the collected tissues in liquid nitrogen or on dry ice and store them at -80°C until analysis to prevent catecholamine degradation.

Caption: Experimental workflow for in vivo catecholamine depletion using AMPT.

Protocol: Measurement of Tyrosine Hydroxylase (TH) Activity

This protocol outlines an assay to determine TH activity in tissue homogenates, often by measuring the production of L-DOPA. This method is adapted from HPLC-based procedures.[16]

-

Tissue Homogenization: Homogenize the tissue sample (e.g., PC12 cells, peripheral tissue) in a cold buffer (e.g., 0.05 M Tris-HCl, pH 7.2). Centrifuge the homogenate to obtain a supernatant containing the enzyme.

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube. A typical mixture includes:

-

Tissue supernatant (protein source)

-

A buffer (e.g., 50 mM HEPES)

-

The substrate, L-tyrosine (e.g., 50 µM)

-

The cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

-

Iron (II) sulfate

-

To assess inhibition, pre-incubate the supernatant with varying concentrations of AMPT before adding the substrate.

-

-

Enzymatic Reaction: Initiate the reaction by adding the substrate and incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding an acid, such as perchloric acid, which precipitates proteins.

-

L-DOPA Quantification: Centrifuge the terminated reaction to pellet the precipitated protein. Filter the supernatant and inject a known volume into an HPLC system equipped with an electrochemical detector (HPLC-ECD).[16]

-

Data Analysis: Quantify the L-DOPA peak by comparing its area to a standard curve generated from known L-DOPA concentrations. Enzyme activity is typically expressed as pmol or fmol of L-DOPA produced per minute per mg of protein.[16]

Protocol: Quantification of Catecholamine Levels via HPLC-ECD

This protocol is the standard method for measuring levels of dopamine, norepinephrine, and their metabolites in tissue samples.[17][18]

-

Sample Preparation: Homogenize the frozen tissue sample in an appropriate buffer, typically an acidic solution (e.g., 0.1 M perchloric acid) containing an internal standard to control for recovery.

-

Protein Precipitation & Clarification: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris and precipitated proteins.

-

Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Chromatographic Separation: Inject the filtered sample into an HPLC system. The mobile phase is typically a phosphate buffer with an ion-pairing agent and an organic modifier (e.g., methanol).[18] A reverse-phase C18 column is used to separate the catecholamines based on their physicochemical properties.[18]

-

Electrochemical Detection: As the separated analytes elute from the column, they pass through an electrochemical detector. A voltage is applied that is sufficient to oxidize the catecholamines, generating an electrical current that is proportional to the amount of analyte present.

-

Quantification: Create a standard curve by running known concentrations of dopamine and norepinephrine standards. The concentration of each catecholamine in the sample is determined by comparing its peak height or area to the standard curve, after correcting for the recovery of the internal standard.[18]

Caption: Workflow for quantifying catecholamines using HPLC-ECD.

Applications in Research and Clinical Practice

Clinical Applications

The primary clinical use of AMPT (Metyrosine) is in the management of pheochromocytoma, a neuroendocrine tumor that secretes high levels of catecholamines.[5][14]

-

Preoperative Management: It is administered to patients before surgery to reduce tumor catecholamine stores, thereby controlling blood pressure and preventing severe intraoperative hypertensive crises.[13][19] It is often used in conjunction with alpha-adrenergic blockers like phenoxybenzamine for enhanced hemodynamic stability.[1][2]

-

Chronic Treatment: For patients with inoperable or malignant pheochromocytoma, AMPT is used for long-term symptomatic control.[1][13]

Research Applications

AMPT's ability to specifically deplete catecholamines makes it an indispensable tool in neuroscience research.

-

Investigating Neurotransmitter Roles: Researchers use AMPT to transiently "lesion" the catecholaminergic system pharmacologically, allowing for the study of the roles of dopamine and norepinephrine in behavior, cognition, and motor control.[2]

-

Disease Modeling: While not a primary method for creating neurodegenerative models, it is used to study the effects of dopamine depletion in the context of Parkinson's disease research.[20] For instance, it can be used to probe the consequences of reduced dopamine synthesis in toxin-based models like the MPTP mouse model.[21][22]

-

Addiction Studies: AMPT has been used to investigate the role of catecholamines in the reinforcing effects of psychostimulant drugs like amphetamine and methamphetamine.[2]

Adverse Effects

The side effects of AMPT are a direct consequence of its mechanism of action—the depletion of central and peripheral catecholamines. Common adverse effects include sedation, depression, anxiety, and extrapyramidal symptoms (due to dopamine depletion), as well as diarrhea.[1][5][7]

Conclusion

Alpha-Methyl-p-tyrosine is a powerful and specific competitive inhibitor of tyrosine hydroxylase. Its ability to reversibly decrease the synthesis of all catecholamines has established it as a critical agent for the clinical management of pheochromocytoma and as a fundamental research tool for dissecting the complex functions of the dopaminergic and noradrenergic systems. The methodologies and quantitative data presented in this guide provide a framework for the effective application of AMPT in both clinical and research settings, enabling further advancements in endocrinology, pharmacology, and neuroscience.

References

- 1. grokipedia.com [grokipedia.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. What is the mechanism of Metyrosine? [synapse.patsnap.com]

- 6. Video: Drugs Affecting Neurotransmitter Synthesis [jove.com]

- 7. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical and pharmacologic effects of alpha-methyltyrosine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of metyrosine in pheochromocytoma/paraganglioma: a multi-center trial in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates after two doses of alpha-MT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Depletion of catecholamines with alpha-methyl-p-tyrosine suppresses splenic NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. minicule.com [minicule.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Tyrosine hydroxylase assay for detection of low levels of enzyme activity in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 18. benchchem.com [benchchem.com]

- 19. Metyrosine and pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of alpha-Methyl-p-tyrosine (AMPT) Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core research surrounding alpha-methyl-p-tyrosine (AMPT), a potent inhibitor of catecholamine biosynthesis. It details the compound's mechanism of action, summarizes key quantitative data from seminal preclinical and clinical studies, and provides detailed experimental protocols for its synthesis and for assays relevant to its study. This document is intended to serve as a thorough resource for researchers, scientists, and drug development professionals working with or interested in AMPT and its role in catecholamine research.

Discovery and History

Alpha-methyl-p-tyrosine (AMPT), also known as metyrosine, was discovered in the mid-1960s as a result of research into alpha-methyl-substituted amino acids.[1] Early pharmacological studies quickly identified it as a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.[1][2] This discovery was a significant milestone, providing researchers with a powerful tool to investigate the physiological and behavioral roles of catecholamines, including dopamine, norepinephrine, and epinephrine.

Initial clinical investigations in the 1960s focused on its potential as a therapeutic agent in conditions characterized by excessive catecholamine production.[2] Its most prominent and enduring clinical application has been in the management of pheochromocytoma, a rare neuroendocrine tumor that secretes high levels of catecholamines.[2] AMPT was approved by the U.S. Food and Drug Administration (FDA) in 1979 for this indication under the brand name Demser.[1] While its use has been explored in other areas, such as neuropsychiatric disorders, its primary clinical utility remains in the context of pheochromocytoma.[1]

Mechanism of Action

AMPT exerts its pharmacological effects by competitively inhibiting the enzyme tyrosine hydroxylase (TH).[2] TH is the first and rate-limiting step in the catecholamine biosynthesis pathway, catalyzing the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). By competing with the endogenous substrate L-tyrosine for the active site of TH, AMPT effectively reduces the overall rate of catecholamine synthesis.[2] This leads to a dose-dependent decrease in the levels of dopamine, norepinephrine, and epinephrine in both the central and peripheral nervous systems. The inhibition is reversible, with catecholamine levels returning to baseline within 72 to 96 hours after discontinuation of the drug.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of AMPT.

Table 1: In Vitro Inhibition of Tyrosine Hydroxylase

| Parameter | Value | Species/Source | Reference |

| IC50 | ~2 µM | Rat Pheochromocytoma | |

| Inhibition Type | Competitive | Multiple | [2] |

Table 2: Preclinical Studies in Rats

| Parameter | Dosage | Effect | Reference |

| Dopamine Synthesis Inhibition (Brain) | 0.407 mmoles/kg | ~95% | |

| Noradrenaline Synthesis Inhibition (Brain) | 0.407 mmoles/kg | ~80% | |

| ED50 (Dopamine Synthesis Inhibition) | 0.057 mmoles/kg | 50% inhibition | |

| ED50 (Noradrenaline Synthesis Inhibition) | 0.117 mmoles/kg | 50% inhibition |

Table 3: Clinical Studies in Patients with Pheochromocytoma

| Parameter | Dosage | Effect | Reference |

| Total Catecholamine Reduction | 600 - 4,000 mg/day | 20 - 79% | [2] |

| Urinary Catecholamine and Metabolite Reduction | 1 - 4 g/day | 35 - 80% | [1] |

Experimental Protocols

Synthesis of alpha-Methyl-p-tyrosine

-

Strecker Reaction: Reaction of p-methoxyphenylacetone with an amine (e.g., ammonia) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.

-

Hydrolysis: Acid or base-catalyzed hydrolysis of the α-aminonitrile to yield the corresponding α-amino acid, α-methyl-p-methoxy-phenylalanine.

-

Demethylation: Cleavage of the p-methoxy group to the free phenol using a demethylating agent (e.g., hydrobromic acid) to yield α-methyl-p-tyrosine.

-

Purification: The final product is purified by recrystallization.

Tyrosine Hydroxylase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of AMPT on tyrosine hydroxylase.

Materials:

-

Purified or partially purified tyrosine hydroxylase enzyme

-

L-[3H]-tyrosine (radiolabeled substrate)

-

alpha-Methyl-p-tyrosine (AMPT)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

MES or HEPES buffer (pH 6.0-7.2)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous sulfate (FeSO₄)

-

Activated charcoal

-

Hydrochloric acid (HCl)

-

Scintillation cocktail and counter

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents and serial dilutions of AMPT.

-

Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing buffer, catalase, DTT, FeSO₄, and BH4.

-

Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme to the reaction mixture. Add varying concentrations of AMPT or a vehicle control to the respective tubes and pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Start the enzymatic reaction by adding L-[3H]-tyrosine.

-

Incubation: Incubate the reaction tubes at 37°C for 20 minutes.

-

Reaction Termination: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal binds the unreacted [3H]-tyrosine.

-

Separation: Centrifuge the tubes to pellet the charcoal.

-

Measurement: Transfer an aliquot of the supernatant, which contains the ³H₂O product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of AMPT compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Measurement of Catecholamines in Urine and Plasma by HPLC

This protocol outlines a general method for the quantification of catecholamines using high-performance liquid chromatography (HPLC) with electrochemical detection.

Materials:

-

HPLC system with an electrochemical detector

-

C18 reverse-phase column

-

Citric/formic acid buffer (mobile phase)

-

Alumina for extraction

-

Internal standard (e.g., dihydroxybenzylamine)

-

Perchloric acid

-

EDTA

Procedure:

-

Sample Collection and Preparation:

-

Urine: Collect a 24-hour urine sample in a container with a preservative (e.g., HCl).

-

Plasma: Collect blood in a tube containing a preservative (e.g., EDTA and sodium metabisulfite) and centrifuge to separate the plasma.

-

-

Extraction:

-

To an aliquot of the urine or plasma sample, add the internal standard and a buffer to adjust the pH to ~8.6.

-

Add acid-washed alumina to adsorb the catecholamines.

-

Wash the alumina to remove interfering substances.

-

Elute the catecholamines from the alumina with a small volume of acid (e.g., perchloric acid).

-

-

HPLC Analysis:

-

Inject the eluate onto the C18 column.

-

Separate the catecholamines using an isocratic or gradient elution with the mobile phase.

-

Detect the eluted catecholamines using an electrochemical detector set at an appropriate oxidation potential.

-

-

Data Analysis:

-

Identify and quantify the catecholamines by comparing their retention times and peak areas to those of known standards.

-

Use the internal standard to correct for variations in extraction efficiency.

-

Conclusion

Alpha-methyl-p-tyrosine has played a pivotal role in advancing our understanding of the catecholaminergic systems. From its discovery as a potent inhibitor of tyrosine hydroxylase to its clinical application in managing pheochromocytoma, AMPT remains a valuable tool for both basic and clinical research. This technical guide provides a foundational resource for professionals in the field, summarizing the key historical and scientific aspects of AMPT research and offering detailed methodologies for its study.

References

Stereoisomers of α-Methyl-Tyrosine: A Technical Guide to Their Synthesis, Activity, and Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereoisomers of alpha-methyl-tyrosine, with a primary focus on their differential activity as inhibitors of catecholamine biosynthesis. The document details their mechanism of action, methods for stereoselective synthesis and separation, and comprehensive experimental protocols for activity assessment.

Introduction: The Significance of Stereochemistry in α-Methyl-Tyrosine's Activity

Alpha-methyl-p-tyrosine (AMPT) is a synthetic analog of the amino acid L-tyrosine.[1] The introduction of a methyl group at the alpha-carbon creates a chiral center, resulting in two stereoisomers: (S)-α-methyl-p-tyrosine (L-α-methyl-tyrosine or metyrosine) and (R)-α-methyl-p-tyrosine (D-α-methyl-tyrosine).[1] This stereochemical difference is paramount, as it dictates the molecule's biological activity. The L-isomer, metyrosine, is a potent competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1][2][3] In contrast, the D-isomer is widely regarded as the inactive isomer.[1]

This stereoselective inhibition makes L-α-methyl-tyrosine a clinically significant therapeutic agent for managing conditions characterized by excessive catecholamine production, most notably in the pre-operative and chronic treatment of pheochromocytoma.[4] By competitively blocking the active site of tyrosine hydroxylase, L-α-methyl-tyrosine reduces the overall synthesis of catecholamines, thereby mitigating symptoms such as hypertension, tachycardia, and headaches.[1][5]